N-(5-Methylhexan-2-yl)thietan-3-amine
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Overview
Description
N-(5-Methylhexan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C12H25NS. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylhexan-2-yl)thietan-3-amine typically involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. One common method is the intramolecular cyclization of 3-mercaptoalkyl halides under basic conditions . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale nucleophilic cyclization reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylhexan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various thietane derivatives.
Scientific Research Applications
N-(5-Methylhexan-2-yl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of sulfur-containing biomolecules.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-Methylhexan-2-yl)thietan-3-amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its sulfur atom can undergo oxidation and reduction reactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(5-methylhexan-2-yl)thietan-3-amine
- N-(5-methylhexan-2-yl)thietan-3-amine
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H21NS |
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Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)4-5-9(3)11-10-6-12-7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
DNMRHAACUQDIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1CSC1 |
Origin of Product |
United States |
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